molecular formula C8H13ClO3 B053869 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride CAS No. 116193-73-8

2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride

Cat. No. B053869
CAS RN: 116193-73-8
M. Wt: 192.64 g/mol
InChI Key: BIRALNDXXLEWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride, also known as DIOC, is a chemical compound that has been used in various scientific research applications. It is a highly reactive molecule that can be easily synthesized and has been used in a variety of fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride is not well understood. However, it is believed that 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride reacts with various functional groups, including amines, thiols, and carboxylic acids, to form covalent bonds. This reactivity makes 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride a useful tool for the modification of proteins and peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride are not well studied. However, it is known that 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride can react with various functional groups in proteins and peptides, which can lead to changes in their biochemical and physiological properties. These changes can be exploited for the development of new drugs and materials.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in lab experiments include its high reactivity, ease of synthesis, and versatility. 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride can be used to modify a wide range of functional groups in proteins and peptides, making it a useful tool for studying their properties. However, the limitations of using 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in lab experiments include its high reactivity, which can lead to unwanted side reactions, and its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many future directions for the use of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in scientific research. One direction is the development of new drugs and materials based on the reactivity of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride with proteins and peptides. Another direction is the study of the biochemical and physiological effects of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride on living organisms. Finally, the development of new methods for the synthesis of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride and its derivatives could lead to new applications in various fields.

Synthesis Methods

The synthesis of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride involves the reaction of 2-(propan-2-yl)-1,3-dioxolane-5-methanol with thionyl chloride. The reaction takes place at room temperature and yields 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents. In biochemistry, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a reagent for the modification of proteins and peptides. In materials science, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a building block for the synthesis of functional materials.

properties

CAS RN

116193-73-8

Product Name

2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

2-propan-2-yl-1,3-dioxane-5-carbonyl chloride

InChI

InChI=1S/C8H13ClO3/c1-5(2)8-11-3-6(4-12-8)7(9)10/h5-6,8H,3-4H2,1-2H3

InChI Key

BIRALNDXXLEWHV-UHFFFAOYSA-N

SMILES

CC(C)C1OCC(CO1)C(=O)Cl

Canonical SMILES

CC(C)C1OCC(CO1)C(=O)Cl

synonyms

1,3-Dioxane-5-carbonylchloride,2-(1-methylethyl)-(9CI)

Origin of Product

United States

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